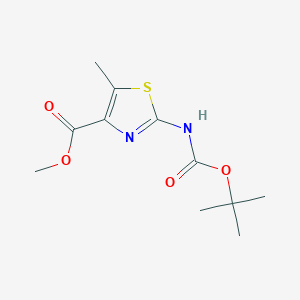

Methyl 2-((tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylate

CAS No.:

Cat. No.: VC18642920

Molecular Formula: C11H16N2O4S

Molecular Weight: 272.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O4S |

|---|---|

| Molecular Weight | 272.32 g/mol |

| IUPAC Name | methyl 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H16N2O4S/c1-6-7(8(14)16-5)12-9(18-6)13-10(15)17-11(2,3)4/h1-5H3,(H,12,13,15) |

| Standard InChI Key | RTUJXYVGZKFYOX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(S1)NC(=O)OC(C)(C)C)C(=O)OC |

Introduction

Synonyms

-

Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

-

Methyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2O4S |

| Molecular Weight | 272.32 g/mol |

| PubChem CID | 75445982 |

Synthesis and Characterization

The synthesis of thiazole derivatives often involves multi-step reactions, including cyclization and functional group modifications. For instance, the synthesis of related thiazole compounds might involve the use of ethyl 2-chloroacetoacetate for cyclization steps, followed by hydrolysis and amidation reactions .

Characterization typically involves spectroscopic methods such as NMR (1H-NMR, 13C-NMR) and mass spectrometry (HRMS) to confirm the structure and purity of the compound.

Biological Activities

Thiazole derivatives have been explored for their biological activities, including antibacterial and antitubercular properties. For example, certain thiazolo[3,2-b]-1,2,4-triazinone derivatives have shown promising antibacterial and antitubercular activities . While specific data on the compound of interest is not available, related thiazole compounds have demonstrated potential in these areas.

Applications and Future Directions

Given the structural similarity to compounds with known biological activities, methyl 2-((tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylate could be a candidate for further investigation in pharmaceutical applications. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis, suggesting that this compound might be an intermediate in the synthesis of other biologically active molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume